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Compound of Interest

Compound Name: GL67 Pentahydrochloride

Cat. No.: B13399633 Get Quote

This technical guide provides an in-depth overview of the foundational research on the cationic

lipid GL67 for plasmid DNA (pDNA) delivery. It is intended for researchers, scientists, and drug

development professionals interested in non-viral gene delivery vectors. This document

summarizes key quantitative data, details experimental protocols from early studies, and

visualizes the underlying processes.

Introduction to GL67-mediated pDNA Delivery
GL67 is a cationic lipid, specifically N4-cholesteryl-spermine, developed for the non-viral

delivery of nucleic acids.[1] Its positively charged spermine headgroup facilitates electrostatic

interactions with negatively charged pDNA, leading to the formation of lipid-DNA complexes

known as lipoplexes.[2][3] These complexes protect the pDNA from degradation and enhance

its cellular uptake.[2][3] Early research predominantly focused on the application of GL67 for

gene therapy, particularly for respiratory diseases like cystic fibrosis, often involving aerosolized

delivery to the lungs.[4][5]

The standard formulation, often referred to as GL67A, consists of the cationic lipid GL67, the

neutral helper lipid dioleoylphosphatidylethanolamine (DOPE), and a PEGylated lipid, 1,2-

dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000] (DMPE-

PEG5000), to stabilize the formulation.[4][5][6] DOPE is included to facilitate the endosomal

escape of the pDNA within the target cell.[4]

Quantitative Data Summary

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b13399633?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC10236467/
https://www.cd-bioparticles.net/gl-67-liposomes-for-dna-rna-delivery
https://liposomes.bocsci.com/products/gl-67-liposomes-for-dna-rna-delivery.html
https://www.cd-bioparticles.net/gl-67-liposomes-for-dna-rna-delivery
https://liposomes.bocsci.com/products/gl-67-liposomes-for-dna-rna-delivery.html
https://www.respiratorygenetherapy.org.uk/our-first-clinical-trial-product
https://pmc.ncbi.nlm.nih.gov/articles/PMC8778791/
https://www.respiratorygenetherapy.org.uk/our-first-clinical-trial-product
https://pmc.ncbi.nlm.nih.gov/articles/PMC8778791/
https://pubmed.ncbi.nlm.nih.gov/22676473/
https://www.respiratorygenetherapy.org.uk/our-first-clinical-trial-product
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13399633?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Early studies on GL67-pDNA lipoplexes characterized their physicochemical properties and

transfection efficiency. The following tables summarize the key quantitative findings from this

research.

Formulation
Component

Molar Ratio
Particle Size
(nm)

Zeta Potential
(mV)

Reference

GL67/DC-

Chol/DOPE

3:1 (Cationic

Lipid:DOPE)
144 - 332 -9 to +47 [1]

Table 1: Physicochemical Properties of GL67-based Lipoplexes. This table presents the range

of particle sizes and zeta potentials observed for lipoplex formulations containing GL67. The

properties vary depending on the specific ratio of GL67 to other lipids.

Cell Line
Transfection
Efficiency

Comparison Reference

A549
Higher with 100%

GL67

Compared to

formulations with DC-

Chol

[1]

A549
2x lower than

mRNA/GL67

Peak GFP+ cells at

24h for pDNA
[6]

Table 2: In Vitro Transfection Efficiency. This table highlights the transfection efficiency of

GL67-pDNA lipoplexes in the A549 human lung carcinoma cell line.
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Animal Model Outcome Dosage Observations Reference

Sheep

Dose-dependent

increase in CAT

mRNA and

protein

0.2, 1, and 5 mg

pDNA:GL67

More severe

inflammation

than naked

pDNA

[7]

Mice

Detectable

bioluminescent

signal

Not specified

mRNA/GL67

showed no

measurable

expression

[6][8]

Table 3: In Vivo Gene Expression. This table summarizes the results from early in vivo studies

using GL67-pDNA complexes in sheep and mice.

Experimental Protocols
This section details the methodologies employed in early research for the preparation and

evaluation of GL67-pDNA lipoplexes.

Liposome and Lipoplex Formulation
The thin-film hydration method was a common technique for preparing GL67-containing

liposomes.[1]

Protocol:

Lipid Mixture Preparation: The cationic lipid GL67 and the neutral lipid DOPE are dissolved

in an organic solvent, typically a methanol-chloroform mixture (e.g., 5:1 ratio).[1] The lipids

are mixed in a round-bottom flask at the desired molar ratio.

Thin Film Formation: The organic solvent is evaporated under a stream of nitrogen gas,

followed by vacuum desiccation, to form a thin lipid film on the wall of the flask.

Hydration: The lipid film is hydrated with an aqueous solution (e.g., sterile water or buffer) to

form multilamellar vesicles (MLVs).
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Sonication/Extrusion: The MLV suspension is sonicated or subjected to extrusion through

polycarbonate membranes with defined pore sizes to produce small unilamellar vesicles

(SUVs) with a more uniform size distribution.

Lipoplex Formation: The pDNA, dissolved in an appropriate buffer, is gently mixed with the

liposome suspension.[8] The mixture is typically incubated at room temperature for a specific

period (e.g., 30-60 minutes) to allow for the formation of stable lipoplexes.[9]

In Vitro Transfection
Protocol for A549 Cells:

Cell Seeding: A549 cells are seeded in 24-well plates at a density of 5 x 10^4 cells/well and

cultured overnight in Dulbecco's Modified Eagle's Medium (DMEM).[1]

Cell Washing: Prior to transfection, the cell monolayer is washed with phosphate-buffered

saline (PBS, pH 7.4).[1]

Transfection: The prepared GL67-pDNA lipoplexes are added to the cells.

Incubation: The cells are incubated with the lipoplexes for a specified duration (e.g., 24

hours).[1]

Analysis: Transgene expression is assessed using appropriate methods, such as reporter

gene assays (e.g., luciferase, CAT) or flow cytometry for fluorescent proteins (e.g., GFP).[1]

[6]

In Vivo Administration and Analysis
Protocol for Murine Lung Delivery:

Animal Model: BALB/c mice are commonly used.[6]

Lipoplex Preparation: GL67-pDNA lipoplexes are prepared as described above.

Administration: The lipoplex solution is administered to the lungs via intranasal instillation.[6]

[8]
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Post-treatment: Animals are monitored, and at specific time points (e.g., 24 hours), they are

euthanized.[7]

Tissue Analysis: Lung tissues are harvested for analysis of transgene expression (e.g.,

bioluminescence imaging for luciferase, mRNA and protein analysis for CAT).[6][7][8]

Histopathological analysis is also performed to assess the inflammatory response.[7]

Visualized Workflows and Pathways
The following diagrams illustrate the key processes involved in GL67-mediated pDNA delivery.
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Caption: Formation of GL67-pDNA lipoplex through electrostatic interaction.
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Caption: Cellular pathway of GL67-pDNA lipoplex delivery and gene expression.
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In Vivo Experimental Workflow

Lipoplex Formulation Animal Administration Tissue Harvesting Analysis

Click to download full resolution via product page

Caption: General workflow for in vivo evaluation of GL67-pDNA lipoplexes.

Conclusion
The early research on GL67 established it as a potent non-viral vector for pDNA delivery,

particularly to the lungs. These foundational studies demonstrated its ability to form stable

lipoplexes with pDNA, leading to successful in vitro and in vivo gene expression. However, they

also highlighted the challenge of a dose-dependent inflammatory response. This early work

paved the way for further optimization of lipid-based gene delivery systems and their

progression into clinical trials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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